5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole-thiol derivatives.
Scientific Research Applications
5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1251395-57-9 |
---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.